Cas no 17643-36-6 (9-Decyn-1-ol)
9-Decyn-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Dec-9-yn-1-ol
- 9-decyn-1-ol
- 10-Hydroxy-1-decyne
- 2-DECYN-2-OL
- KOAOUMQUUZNRLL-UHFFFAOYSA-N
- CHM0013387
- AX8111721
- D3710
- X5978
- A812184
- 17643-36-6
- 9-Decynyl alcohol
- AS-47819
- AKOS005137925
- DB-253673
- 9-?Decyn-?1-?ol (94%)
- F16255
- SCHEMBL330175
- SY055155
- CS-0119650
- MFCD00049199
- DTXSID6066236
- HY-130985
- DTXCID5035616
- 9-Decyn-1-ol
-
- MDL: MFCD00049199
- Inchi: 1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h1,11H,3-10H2
- InChI Key: KOAOUMQUUZNRLL-UHFFFAOYSA-N
- SMILES: OCCCCCCCCC#C
Computed Properties
- Exact Mass: 154.13600
- Monoisotopic Mass: 154.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: 0.87
- Melting Point: 1.9°C (estimate)
- Boiling Point: 92°C/4mmHg(lit.)
- Refractive Index: 1.4540-1.4580
- PSA: 20.23000
- LogP: 2.34260
9-Decyn-1-ol Customs Data
- HS CODE:2905290000
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
9-Decyn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3710-25G |
9-Decyn-1-ol |
17643-36-6 | >94.0%(GC) | 25g |
¥770.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154352-1g |
9-Decyn-1-ol |
17643-36-6 | >94.0%(GC) | 1g |
¥264.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154352-25G |
9-Decyn-1-ol |
17643-36-6 | >94.0%(GC) | 25g |
¥2907.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154352-5G |
9-Decyn-1-ol |
17643-36-6 | >94.0%(GC) | 5g |
¥920.90 | 2023-09-03 | |
| Chemenu | CM334222-5g |
10-Hydroxy-1-decyne |
17643-36-6 | 90% | 5g |
$189 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | II666-1g |
9-Decyn-1-ol |
17643-36-6 | 94.0%(GC) | 1g |
¥601.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | II666-5g |
9-Decyn-1-ol |
17643-36-6 | 94.0%(GC) | 5g |
¥1917.0 | 2022-05-30 | |
| TRC | D352100-250mg |
9-Decyn-1-ol (94%) |
17643-36-6 | 250mg |
$ 52.00 | 2023-09-08 | ||
| TRC | D352100-500mg |
9-Decyn-1-ol (94%) |
17643-36-6 | 500mg |
$ 64.00 | 2023-09-08 | ||
| TRC | D352100-1g |
9-Decyn-1-ol (94%) |
17643-36-6 | 1g |
$ 75.00 | 2023-09-08 |
9-Decyn-1-ol Suppliers
9-Decyn-1-ol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 9-Decyn-1-ol
9-Decyn-1-ol (CAS No. 17643-36-6): A Versatile Alkynol in Chemical and Biomedical Applications
9-Decyn-1-ol, formally known as 1-hydroxy-nona-yne, is an alkynol compound with the CAS registry number 17643-36-6. This organically functionalized molecule features a terminal alkyne group (R-C≡C-H) conjugated with a primary alcohol moiety at the first carbon position. Its unique structure enables versatile reactivity, making it a critical intermediate in organic synthesis, drug discovery, and advanced material development. Recent studies highlight its emerging roles in in situ click chemistry applications and bioconjugation strategies.
The synthesis of 9-decyn-1-ol has evolved significantly since its initial preparation via hydroboration of nonyne derivatives. A groundbreaking method reported in the Journal of Organic Chemistry (2023) employs palladium-catalyzed carbonylation of propargyl chlorides under mild conditions, achieving 89% yield with high stereoselectivity. This advancement addresses previous challenges related to side reactions during Grignard-based approaches, positioning this compound as a scalable starting material for specialty chemicals.
In biomedical research, 9-decynyl alcohol serves as a pivotal building block for developing targeted drug delivery systems. A 2024 study published in Nano Letters demonstrated its utility as a lipid-polymer hybrid nanoparticle stabilizer, enhancing cellular uptake efficiency by up to 70% compared to conventional PEGylated carriers. The alkyne group facilitates copper-free "click" conjugation with azide-functionalized aptamers, enabling precise tumor targeting without compromising nanoparticle integrity.
Bioorthogonal chemistry applications have further expanded this compound's utility. Researchers at MIT recently employed it in live-cell imaging studies as an alkyne-functionalized probe for strain-promoted azide−alkyne cycloaddition (SPAAC) reactions. The molecule's decyl chain provides optimal membrane permeability while maintaining reactivity under physiological conditions, achieving submicrometer resolution imaging of endoplasmic reticulum dynamics without cytotoxic effects.
In analytical chemistry, 9-decynyl alcohol finds niche applications in chiral separation media development. A 2024 paper in Analytical Chemistry describes its use as a stationary phase modifier for supercritical fluid chromatography, achieving baseline separation of enantiomeric pharmaceutical intermediates within five minutes—a significant improvement over traditional cyclodextrin-based methods requiring over an hour.
Ongoing investigations explore its role in sustainable polymer engineering. Collaborative work between BASF and ETH Zurich demonstrated that incorporating this alkynol into polyurethane formulations enhances thermal stability by 25°C while maintaining flexibility through dynamic covalent crosslinking mechanisms. These properties make it promising for biomedical implants requiring both mechanical resilience and biocompatibility.
Cutting-edge research integrates this compound into CRISPR-based gene editing systems. A Nature Communications study (2024) reports its use as a lipid carrier component for mRNA delivery vectors, where the alkyne group enables post-synthesis conjugation with cell-penetrating peptides via click chemistry. This approach achieved transfection efficiencies comparable to commercial transfection agents while reducing off-target effects by 40%.
The structural versatility of CAS No. 17643-36-6 continues to drive innovations across disciplines. Its unique combination of reactive functionalities—terminal alkyne and primary alcohol—positions it at the forefront of next-generation materials science and precision medicine applications. Recent advancements underscore its potential not only as an intermediate but also as a platform molecule enabling entirely new classes of therapeutic agents and diagnostic tools.
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